2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

Catalog No.
S782755
CAS No.
1608-36-2
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

CAS Number

1608-36-2

Product Name

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester

IUPAC Name

methyl (E)-3-(4-nitrophenyl)prop-2-enoate

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3/b7-4+

InChI Key

NVXKMHUNXMXXDM-QPJJXVBHSA-N

SMILES

COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester, also known as methyl 4-nitrocinnamate, is an organic compound with the molecular formula C10H9NO4. This compound features a propenoic acid structure with a nitrophenyl group at the 3-position and a methyl ester functional group. It is characterized by its yellow crystalline appearance and is soluble in organic solvents but has limited solubility in water. The presence of the nitro group contributes to its chemical reactivity and potential biological activity .

Synthesis:

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester, also known as p-Nitrocinnamic acid methyl ester or Methyl (E)-3-(4-nitrophenyl)acrylate, can be synthesized through various methods, including Claisen condensation, Knoevenagel condensation, and Wittig reaction. These methods involve reacting readily available starting materials, making it a relatively accessible compound for research purposes [, ].

Potential Applications:

Research suggests that 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester may possess various properties and applications in scientific research, including:

  • Liquid Crystals: The compound exhibits liquid crystalline behavior, meaning it can transition between different phases with specific optical properties. This characteristic makes it a potential candidate for the development of novel liquid crystal materials for display applications [].
  • Non-Linear Optics: The presence of the nitro group and the conjugated double bond system suggests potential for non-linear optical properties. This could be relevant for research in areas like frequency conversion and optical signal processing [].
  • Bioconjugation: The ester group allows for potential conjugation with biomolecules, such as peptides or proteins. This could be useful for creating targeted drug delivery systems or bioimaging probes [].

The chemical reactivity of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester is influenced by its functional groups. It can undergo various reactions typical of acrylic acids and esters, including:

  • Esterification: Reacts with alcohols to form esters.
  • Nucleophilic substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
  • Michael addition: Can act as an electrophile in conjugate addition reactions with nucleophiles due to the electron-withdrawing nature of the nitro group.

These reactions can lead to the formation of various derivatives and are useful in synthetic organic chemistry .

Research indicates that 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester exhibits notable biological activities. Studies have suggested that it may possess anti-inflammatory and anti-cancer properties. The nitro group is known to enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications. Additionally, derivatives of this compound have been explored for their antimicrobial activities .

Several methods exist for synthesizing 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester:

  • Esterification Reaction: This involves reacting 4-nitrocinnamic acid with methanol in the presence of an acid catalyst.
  • Aldol Condensation: The reaction of acetaldehyde with nitrobenzaldehyde followed by dehydration can yield this compound.
  • Direct Nitro Group Substitution: Starting from methyl cinnamate, a nitration reaction can introduce the nitro group at the para position.

These methods allow for the production of this compound with varying degrees of yield and purity .

2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester finds applications in several fields:

  • Pharmaceuticals: Due to its potential biological activity, it is investigated for use in drug development.
  • Agriculture: Compounds derived from it may be used as agrochemicals or pesticides.
  • Material Science: Its polymerizable nature makes it useful in creating polymers and resins.

The versatility of this compound makes it valuable in both research and industrial applications .

Interaction studies involving 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester focus on its binding affinity with various biological targets. Research has shown that this compound can interact with enzymes involved in metabolic pathways and may inhibit certain cancer cell lines. These studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Ethyl 4-nitrocinnamateEster of cinnamic acidHigher solubility due to ethyl group
Methyl cinnamateEster of cinnamic acidLacks nitro group; primarily used in fragrances
Methyl 3-(4-methoxyphenyl)acrylateMethoxy-substituted derivativeExhibits different electronic properties
Methyl acrylateSimple acrylateMore reactive due to lack of electron-withdrawing groups

The uniqueness of 2-Propenoic acid, 3-(4-nitrophenyl)-, methyl ester lies in its nitro substitution which significantly alters its chemical reactivity and biological activity compared to these similar compounds .

XLogP3

2.4

Other CAS

1608-36-2

Dates

Last modified: 08-15-2023

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